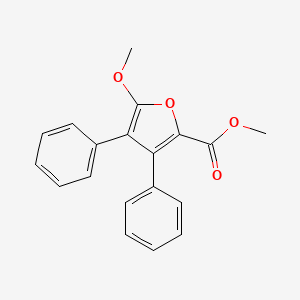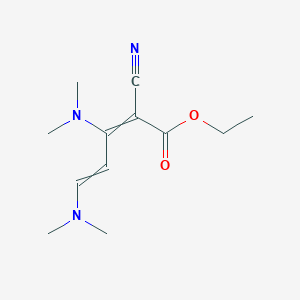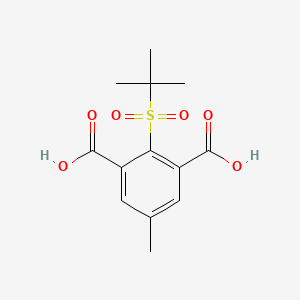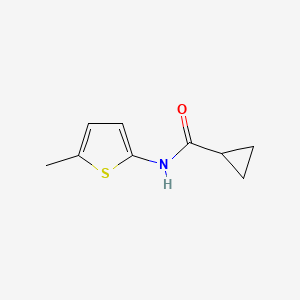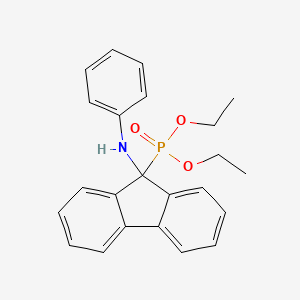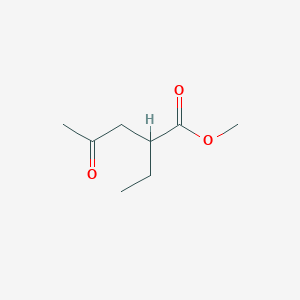
Methyl 2-ethyl-4-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-ethyl-4-oxopentanoate is an organic compound with the molecular formula C8H14O3 It is a methyl ester derivative of 2-ethyl-4-oxopentanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-ethyl-4-oxopentanoate can be synthesized through several methods. One common approach involves the esterification of 2-ethyl-4-oxopentanoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and catalytic processes, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethyl-4-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl 2-ethyl-4-oxopentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 2-ethyl-4-oxopentanoate involves its interaction with specific molecular targets and pathways. For instance, in enzymatic reactions, the compound may act as a substrate or inhibitor, influencing the activity of enzymes involved in metabolic processes. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-methyl-2-oxopentanoate: Similar structure but with an ethyl group instead of a methyl group.
Methyl 4,4-dimethyl-3-oxopentanoate: Contains additional methyl groups on the carbon chain.
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Features a dimethylamino group, making it a more complex molecule.
Uniqueness
Methyl 2-ethyl-4-oxopentanoate is unique due to its specific ester and ketone functional groups, which provide distinct reactivity and applications compared to its analogs. Its structure allows for versatile chemical transformations, making it valuable in various synthetic and industrial processes.
Properties
CAS No. |
62359-06-2 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
methyl 2-ethyl-4-oxopentanoate |
InChI |
InChI=1S/C8H14O3/c1-4-7(5-6(2)9)8(10)11-3/h7H,4-5H2,1-3H3 |
InChI Key |
TZUAMFQTPRKMPL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(=O)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


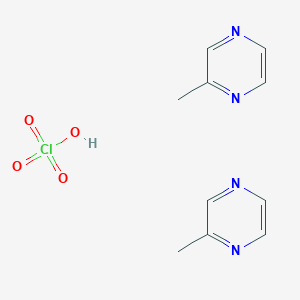
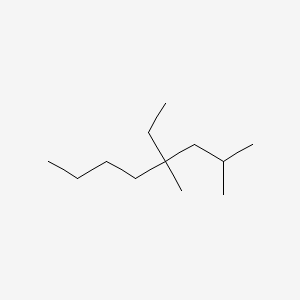
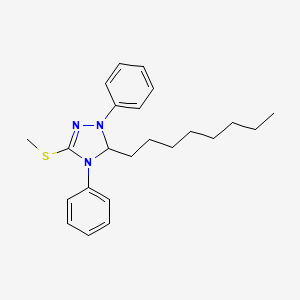
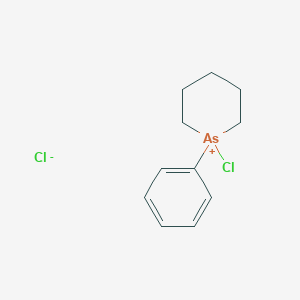
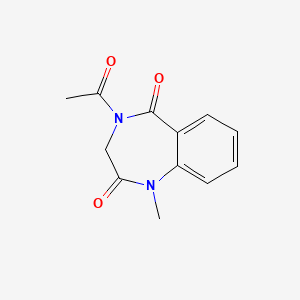
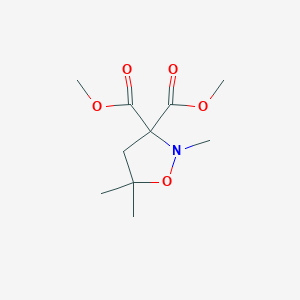
![4-Chloro-2-[1-(methylsulfanyl)ethyl]aniline](/img/structure/B14535711.png)
![1-Phenyl-3-[(prop-2-en-1-yl)oxy]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14535712.png)
